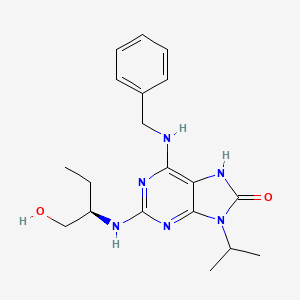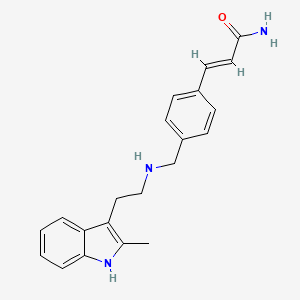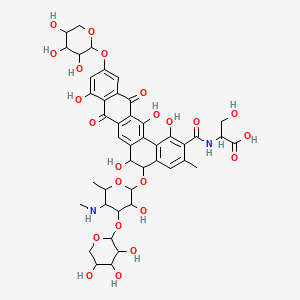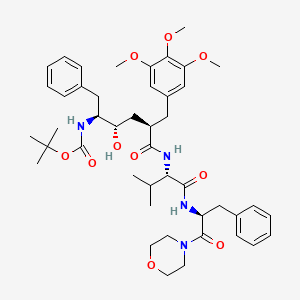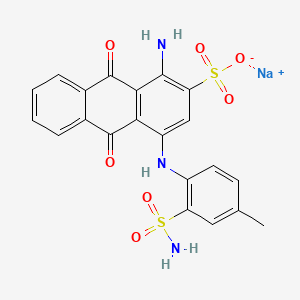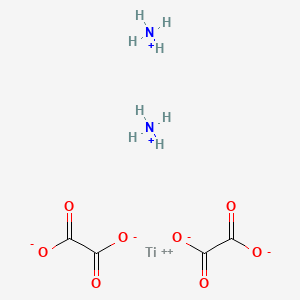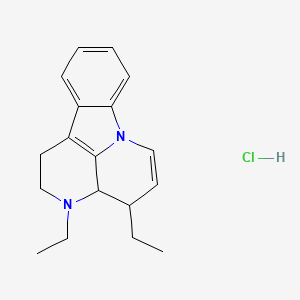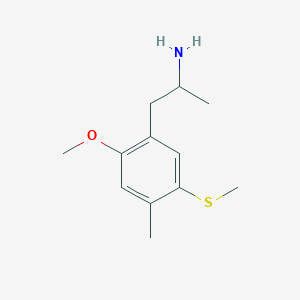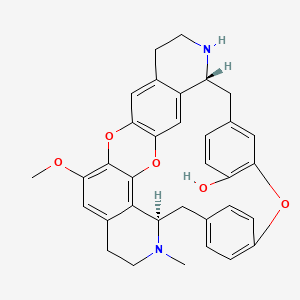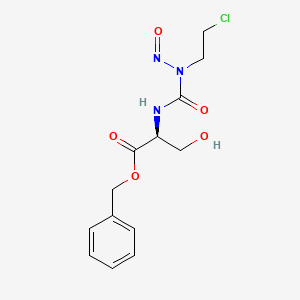
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 5613441 is a chemical compound with a unique structure and properties that have garnered interest in various fields of scientific research
Métodos De Preparación
The synthetic routes for BRN 5613441 involve several steps, including the reaction of specific precursors under controlled conditions. The preparation method typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
BRN 5613441 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
BRN 5613441 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has been studied for its potential effects on cellular processes and its ability to interact with specific biomolecules. In medicine, BRN 5613441 is being investigated for its potential therapeutic properties, including its ability to modulate specific pathways involved in disease. In industry, it is used in the production of various materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of BRN 5613441 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired therapeutic or industrial outcome.
Comparación Con Compuestos Similares
BRN 5613441 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures or properties, such as BRN 2039144 and BRN 142231
Propiedades
Número CAS |
96409-01-7 |
|---|---|
Fórmula molecular |
C13H16ClN3O5 |
Peso molecular |
329.73 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C13H16ClN3O5/c14-6-7-17(16-21)13(20)15-11(8-18)12(19)22-9-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,15,20)/t11-/m0/s1 |
Clave InChI |
JEYZBIHZVOVRTK-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)N(CCCl)N=O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




